
Iodo(diphenyl)(propan-2-yl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodo(diphenyl)(propan-2-yl)stannane, also known as stannane, iodo(1-methylethyl)diphenyl, is an organotin compound with the molecular formula C₁₅H₁₇ISn. This compound is characterized by the presence of an iodine atom, two phenyl groups, and a propan-2-yl group attached to a tin atom. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of iodo(diphenyl)(propan-2-yl)stannane typically involves the reaction of diphenylstannane with an appropriate iodinating agent. One common method is the reaction of diphenylstannane with iodine in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually conducted at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Iodo(diphenyl)(propan-2-yl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides, alkoxides, or amines.
Oxidation Reactions: The tin atom can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or halogens.
Reduction Reactions: The compound can be reduced to form lower oxidation state tin compounds using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature.
Oxidation Reactions: Conducted in aqueous or organic solvents at controlled temperatures.
Reduction Reactions: Performed in anhydrous conditions to prevent hydrolysis of the tin compound.
Major Products Formed:
Substitution Reactions: Formation of various organotin derivatives depending on the nucleophile used.
Oxidation Reactions: Formation of tin oxides or higher oxidation state tin halides.
Reduction Reactions: Formation of lower oxidation state tin compounds.
Wissenschaftliche Forschungsanwendungen
Iodo(diphenyl)(propan-2-yl)stannane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and in cross-coupling reactions.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive organotin compounds.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of iodo(diphenyl)(propan-2-yl)stannane involves its interaction with various molecular targets, including enzymes and receptors. The tin atom can form coordination complexes with biological molecules, leading to inhibition or activation of enzymatic activity. The compound’s ability to undergo substitution and oxidation reactions also allows it to modify biological pathways and exert its effects.
Vergleich Mit ähnlichen Verbindungen
Diphenylstannane: Lacks the iodine atom and has different reactivity and applications.
Triphenylstannane: Contains three phenyl groups and exhibits different chemical properties.
Iodo(trimethyl)stannane: Contains methyl groups instead of phenyl groups, leading to different reactivity.
Uniqueness: Iodo(diphenyl)(propan-2-yl)stannane is unique due to the presence of both phenyl and propan-2-yl groups attached to the tin atom, along with an iodine atom. This combination of functional groups imparts distinct reactivity and makes it a versatile reagent in various chemical transformations.
Eigenschaften
CAS-Nummer |
1021-22-3 |
|---|---|
Molekularformel |
C15H17ISn |
Molekulargewicht |
442.91 g/mol |
IUPAC-Name |
iodo-diphenyl-propan-2-ylstannane |
InChI |
InChI=1S/2C6H5.C3H7.HI.Sn/c2*1-2-4-6-5-3-1;1-3-2;;/h2*1-5H;3H,1-2H3;1H;/q;;;;+1/p-1 |
InChI-Schlüssel |
AGFQNAMBEVTJOA-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14083899.png)
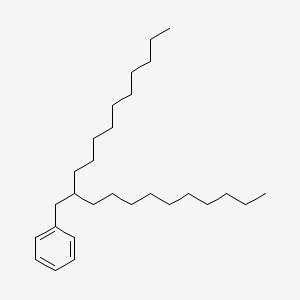
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083916.png)
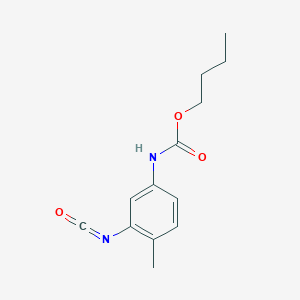

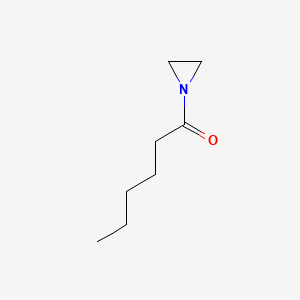
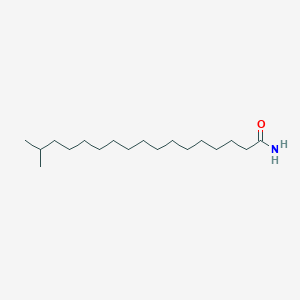
![Propanedinitrile, [(4-hydroxyphenyl)hydrazono]-](/img/structure/B14083950.png)
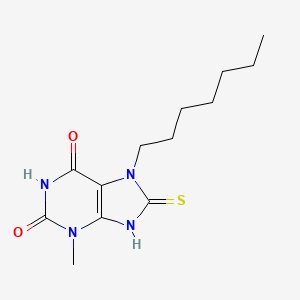
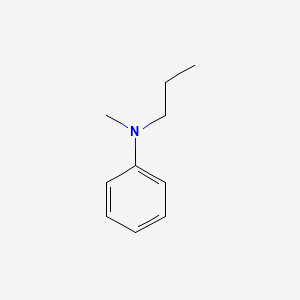
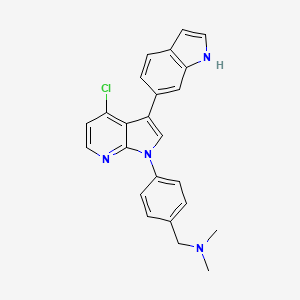


![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083995.png)
